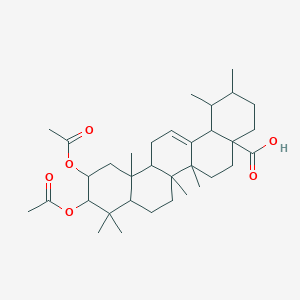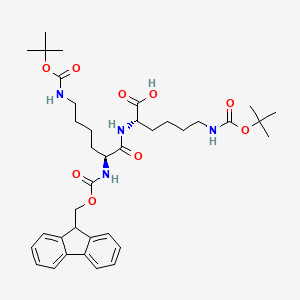
Fmoc-Lys(Boc)-Lys(Boc)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Lys(Boc)-Lys(Boc)-OH is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions and ensure the correct sequence of amino acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Boc)-Lys(Boc)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the step-by-step assembly of the peptide chain while it is attached to an insoluble resin support . The process begins with the attachment of the C-terminal amino acid to the resin. The Fmoc group is then removed using a base such as piperidine, exposing the amino group for the next coupling reaction . The Boc group is used to protect the side chains of lysine during the synthesis and is removed under acidic conditions, typically with trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency . These machines can handle multiple reactions simultaneously, reducing the time and labor required for peptide synthesis.
化学反応の分析
Types of Reactions
Fmoc-Lys(Boc)-Lys(Boc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using bases like piperidine.
Coupling Reactions: Formation of peptide bonds using coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
Cleavage Reactions: Removal of the peptide from the resin and deprotection of the Boc groups using TFA.
Common Reagents and Conditions
Piperidine: Used for Fmoc deprotection.
Major Products Formed
The primary product formed from these reactions is the desired peptide sequence with the correct amino acid sequence and protecting groups removed .
科学的研究の応用
Fmoc-Lys(Boc)-Lys(Boc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some applications include:
Peptide Synthesis: Used to create peptides for research and therapeutic purposes.
Drug Development: Peptides synthesized using this compound can be used as drug candidates or for studying protein interactions.
Biomaterials: Peptides can be used to create biomaterials with specific properties for medical applications.
Biological Studies: Used in studies of cell signaling, enzyme activity, and protein-protein interactions.
作用機序
The mechanism of action of Fmoc-Lys(Boc)-Lys(Boc)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted reactions during the synthesis process . The Boc groups protect the side chains of lysine, ensuring that the peptide chain is assembled correctly . Once the synthesis is complete, the protecting groups are removed, yielding the desired peptide .
類似化合物との比較
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Boc)-Lys(Boc)-OH but with only one lysine residue.
Fmoc-Lys(Boc)-Lys(Boc)-OMe: A methyl ester derivative of this compound.
Uniqueness
This compound is unique due to its dual lysine residues, which can be beneficial in creating peptides with specific properties or functions . The use of both Fmoc and Boc protecting groups provides versatility in the synthesis process, allowing for the creation of complex peptide sequences .
特性
CAS番号 |
169151-00-2 |
|---|---|
分子式 |
C37H52N4O9 |
分子量 |
696.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C37H52N4O9/c1-36(2,3)49-33(45)38-21-13-11-19-29(31(42)40-30(32(43)44)20-12-14-22-39-34(46)50-37(4,5)6)41-35(47)48-23-28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h7-10,15-18,28-30H,11-14,19-23H2,1-6H3,(H,38,45)(H,39,46)(H,40,42)(H,41,47)(H,43,44)/t29-,30-/m0/s1 |
InChIキー |
DJXCWKRDTOZKCV-KYJUHHDHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12282188.png)
![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;hydrochloride](/img/structure/B12282194.png)
![2-Chloro-6-fluorothiazolo[4,5-b]pyridine](/img/structure/B12282195.png)
![(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine](/img/structure/B12282201.png)
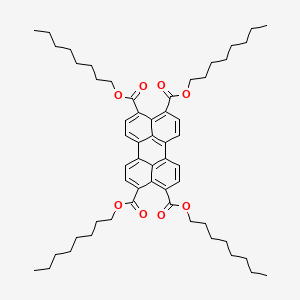
![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine-6-boronic Acid Pinacol Ester](/img/structure/B12282222.png)
![Methyl 3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate](/img/structure/B12282230.png)
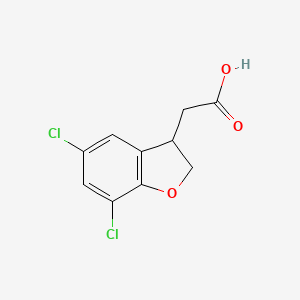
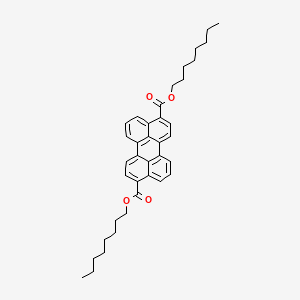

![D-Glucose, 2-deoxy-6-O-[2-deoxy-2-[[1-oxo-3-[(1-oxododecyl)oxy]tetradecyl]amino]-3-O-[1-oxo-3-[(1-oxotetradecyl)oxy]tetradecyl]-4-O-phosphono-beta-D-glucopyranosyl]-2-[[1-oxo-3-[(1-oxohexadecyl)oxy]tetradecyl]amino]-](/img/structure/B12282248.png)
![L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12282253.png)

